molecular formula C11H16ClNO3 B14398180 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride CAS No. 88720-20-1

2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride

Cat. No.: B14398180
CAS No.: 88720-20-1
M. Wt: 245.70 g/mol
InChI Key: BGEPYHOWCPPSJA-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is an organic compound that features a methoxy and methyl-substituted phenyl ring attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylphenylmethylamino acetic acid.

    Reduction: Formation of 2-[(4-Methoxy-3-methylphenyl)methylamino]ethanol.

    Substitution: Formation of 2-[(4-Methylphenyl)methylamino]acetic acid derivatives.

Scientific Research Applications

2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)methylamino]acetic acid
  • 4-Methoxy-3-methylphenylboronic acid
  • 3-(4-Methoxy-3-methylphenyl)acrylic acid

Uniqueness

2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the amino acetic acid moiety provides a versatile scaffold for further modifications and applications.

Properties

CAS No.

88720-20-1

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H

InChI Key

BGEPYHOWCPPSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(=O)O)OC.Cl

Origin of Product

United States

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